"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" chemical properties
"1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone" chemical properties
An In-depth Technical Guide to 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-amino-5-iodo-3-methylphenyl)-1-ethanone, a trifunctional aromatic building block with significant potential in synthetic organic chemistry and drug discovery. As a substituted 2-aminoacetophenone, this molecule integrates three key reactive centers: a nucleophilic primary amine, an electrophilic ketone, and an aryl iodide suitable for cross-coupling reactions. This document delineates its chemical and physical properties, provides a detailed analysis of its spectroscopic signature, outlines a robust synthetic protocol, and explores its reactivity and applications as a versatile precursor for complex heterocyclic scaffolds. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique structural attributes.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a molecule's physical properties are foundational to its application in research. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone |
| Synonyms | 2-Amino-5-iodo-3-methylacetophenone |
| CAS Number | Data not available |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| Canonical SMILES | CC1=C(C(=C(C=C1)I)N)C(=O)C |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale / Source |
|---|---|---|
| Appearance | Off-white to yellow or brown solid | Typical for substituted anilines and acetophenones. |
| Melting Point | Not reported. Expected to be a solid at room temp. | High molecular weight and potential for intermolecular hydrogen bonding. |
| Boiling Point | Not reported. Expected to be >300 °C at 760 mmHg. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Soluble in DMSO, DMF, methanol, ethanol, ethyl acetate, acetone. Sparingly soluble in water. | Polarity of the amino and keto groups allows for solubility in polar organic solvents. |
| pKa (Conjugate Acid) | ~2-3 | The electron-withdrawing acetyl and iodo groups decrease the basicity of the aniline nitrogen. |
Spectroscopic Profile: A Structural Elucidation
The structural characterization of 1-(2-amino-5-iodo-3-methylphenyl)-1-ethanone relies on a combination of spectroscopic techniques. The following analysis provides the expected spectral data, explaining the causal relationship between the molecular structure and the observed signals.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be highly informative. The substitution pattern on the aromatic ring leaves two distinct aromatic protons.
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Aromatic Protons (δ 7.0 - 8.0 ppm): Two doublets are expected. The proton at C4 (ortho to the iodine and meta to the acetyl group) and the proton at C6 (ortho to the acetyl group and meta to the iodine) will appear in this region. Their precise shifts are influenced by the opposing electronic effects of the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl (-COCH₃) and iodo (-I) groups.
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Amino Protons (δ ~4.5 - 6.0 ppm): A broad singlet corresponding to the two protons of the primary amine. The chemical shift can vary significantly with concentration and solvent due to hydrogen bonding.
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Acetyl Methyl Protons (δ ~2.5 - 2.7 ppm): A sharp singlet for the three protons of the -COCH₃ group. This is a characteristic region for acetophenone methyls.
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Aromatic Methyl Protons (δ ~2.2 - 2.4 ppm): A sharp singlet for the three protons of the methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of all nine unique carbon atoms.
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Carbonyl Carbon (δ ~195 - 205 ppm): The ketone carbonyl carbon will be the most downfield signal.
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Aromatic Carbons (δ ~110 - 150 ppm): Six distinct signals are expected. The carbon bearing the amino group (C2) will be shifted upfield, while the carbons attached to the acetyl group (C1) and iodine (C5) will be shifted downfield.
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Methyl Carbons (δ ~20 - 30 ppm): Two signals are expected, one for the acetyl methyl and one for the aromatic methyl.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the key functional groups.
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N-H Stretching (3300 - 3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine. The presence of intramolecular hydrogen bonding between the amine and the ortho-acetyl group may cause these bands to be broader and shifted to lower wavenumbers.
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C-H Stretching (2850 - 3100 cm⁻¹): Aromatic and aliphatic C-H stretches will appear in this region.
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C=O Stretching (~1650 - 1670 cm⁻¹): A strong, sharp absorption band for the ketone carbonyl. The conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-amino group typically shift this peak to a lower frequency compared to a simple alkyl ketone.
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C=C Stretching (1550 - 1620 cm⁻¹): Aromatic ring skeletal vibrations.
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C-N Stretching (~1250 - 1350 cm⁻¹): Characteristic stretch for the aryl amine.
Mass Spectrometry
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 275, corresponding to the molecular weight.
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Key Fragmentation: A prominent fragment is expected at m/z = 260, corresponding to the loss of a methyl radical ([M-15]⁺) from the acetyl group, forming a stable acylium ion. Another fragment at m/z = 43 would correspond to the acetyl cation ([CH₃CO]⁺). The presence of iodine (¹²⁷I) will result in a clean isotopic pattern.
Synthesis and Reactivity
Proposed Synthesis
A reliable synthesis of 1-(2-amino-5-iodo-3-methylphenyl)-1-ethanone can be achieved via a two-step sequence starting from 1-(3-methylphenyl)ethanone (3-methylacetophenone). This approach is adapted from standard procedures for the synthesis of substituted anilines.[1]
Step 1: Nitration of 1-(3-Iodo-5-methylphenyl)ethanone The key is the regioselective introduction of a nitro group ortho to the activating methyl group and meta to the deactivating acetyl group. An iodination step must precede nitration.
Step 2: Reduction of the Nitro Group The nitro group is then selectively reduced to the primary amine using common reducing agents like tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation.[1]
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis via Reduction of a Nitro Intermediate
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Nitration: To a cooled (0 °C) solution of 1-(5-iodo-3-methylphenyl)ethanone in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid in sulfuric acid) while maintaining the low temperature.
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Work-up: After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice. The precipitated solid, 1-(5-iodo-3-methyl-2-nitrophenyl)ethanone, is collected by filtration, washed with water, and dried.
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Reduction: Suspend the nitro intermediate in ethanol. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[1]
-
Reflux: Heat the mixture to reflux for 3-4 hours until the starting material is consumed.[1]
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Neutralization & Extraction: Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution until basic. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Core Reactivity
The molecule's utility stems from its three distinct reactive sites, which can be addressed with high selectivity.
Caption: Reactivity hubs of the title molecule.
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Amino Group: As a nucleophile, it is central to the construction of nitrogen-containing heterocycles. Its reaction with compounds containing an α-methylene ketone in the Friedländer annulation is a classic and powerful method for synthesizing substituted quinolines.[2][3]
-
Aryl Iodide: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura coupling with boronic acids, Heck coupling with alkenes, and Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, alkyl, vinyl, amino, or alkoxy substituents.[4][5] This feature is invaluable for generating molecular libraries in drug discovery.
-
Acetyl Group: The carbonyl group can be reduced to a secondary alcohol. The α-methyl protons are weakly acidic and can participate in base-catalyzed aldol or Claisen-Schmidt condensations . Furthermore, the α-position can be functionalized, for example, through α-amination or α-halogenation.[6]
Applications in Research and Drug Development
The true value of 1-(2-amino-5-iodo-3-methylphenyl)-1-ethanone lies in its role as a versatile intermediate.
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Synthesis of Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The Friedländer synthesis, which condenses a 2-aminoaryl ketone with an enolizable ketone, is a direct route to this important heterocycle.[7][8] This specific building block allows for the synthesis of quinolines bearing an iodo-substituent, which can be further modified in late-stage functionalization steps.
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Diversity-Oriented Synthesis (DOS): The presence of the aryl iodide makes this compound an ideal substrate for DOS. A single precursor can be rapidly diversified into a library of analogues by employing various palladium-catalyzed cross-coupling reactions. This strategy is highly efficient in exploring the structure-activity relationship (SAR) of a lead compound.
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Precursor to Fused Heterocyclic Systems: Beyond simple quinolines, the reactive handles on this molecule can be used to construct more complex, fused polycyclic systems of potential pharmacological interest.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the properties of analogous aromatic amines and iodinated compounds.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling Precautions: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong acids.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This should be done via a licensed chemical waste disposal company.
Conclusion
1-(2-Amino-5-iodo-3-methylphenyl)-1-ethanone is a strategically designed chemical intermediate that offers multiple avenues for synthetic elaboration. Its trifunctional nature enables orthogonal reactivity, making it a powerful tool for constructing complex molecules, particularly substituted quinolines and other heterocyclic systems. The presence of the aryl iodide is a key feature that facilitates late-stage diversification through modern cross-coupling chemistry, aligning perfectly with the needs of contemporary drug discovery and materials science. While detailed experimental data remains to be broadly published, its properties and reactivity can be confidently predicted, providing a solid foundation for its use in advanced organic synthesis.
References
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Friedländer synthesis. (n.d.). SynArchive. Retrieved from [Link][2]
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Saha, P., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Iranian Chemical Society, 19(12), 5345-5356. Retrieved from [Link][8]
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PubChem. (n.d.). 1-(2-Amino-3-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link][9]
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Mao, J., et al. (2009). Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. Retrieved from [Link][10]
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Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link][5]
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PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. Retrieved from [Link][11]
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Douglas, C. J., & Schauer, M. A. (2014). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 79(1), 336-344. Retrieved from [Link][13]
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